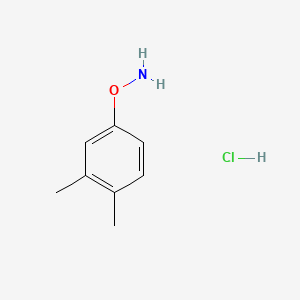

O-(3,4-Dimethylphenyl)hydroxylamine Hydrochloride

Description

Properties

Molecular Formula |

C8H12ClNO |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

O-(3,4-dimethylphenyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-3-4-8(10-9)5-7(6)2;/h3-5H,9H2,1-2H3;1H |

InChI Key |

DNYFDWLGFJGNPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)ON)C.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Procedure

The most authoritative and industrially applicable method is described in CN Patent CN103073449A, which outlines a multi-stage process with precise molar ratios, temperatures, and reaction times.

Stepwise Synthesis Protocol

| Step | Reagents & Conditions | Details & Molar Ratios | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| 1 | Acetic ester + hydroxylammonium salt (e.g., hydroxylammonium hydrochloride) | Ester : hydroxylammonium salt = 1.5–2.5 : 1 | Room temp (~20–25) | - | Initial addition in reaction vessel |

| 2 | Addition of alkali (e.g., NaOH or K2CO3) | Alkali : hydroxylammonium salt = 2–2.5 : 1 | 40–50 | 1–2 | Alkali added dropwise over 1–2 h, then stirred |

| 3 | Addition of methylating agent (e.g., methyl iodide, methyl bromide, or dimethyl sulfate) | Methylating agent : hydroxylammonium salt = 1.5–2.5 : 1 | 40–50 | 1–2 | Methylating agent added gradually, reaction stirred |

| 4 | Acid hydrolysis (e.g., HCl, H2SO4, or H3PO4) | Acid : hydroxylammonium salt = 1.9–2.2 : 1 | 80–100 | 3–4 | Hydrolysis to convert intermediate to hydroxylamine hydrochloride |

| 5 | Neutralization with alkali, air distillation, crystallization with HCl | - | 50–90 | 2–8 (distillation) | Crystals filtered, washed with cold methanol, vacuum dried |

This method yields O-(3,4-Dimethylphenyl)hydroxylamine hydrochloride with high purity (GC content > 99%) and good yields (~72–73%) under mild and safe reaction conditions.

Variations and Optimization

- Hydroxylammonium salt source: Hydroxylammonium hydrochloride or sulfate can be used interchangeably, with minor adjustments in molar ratios.

- Alkali source: Sodium hydroxide, potassium hydroxide, or potassium carbonate solutions have been successfully applied.

- Methylating agent: Dimethyl sulfate is preferred industrially for its efficiency, but methyl iodide or methyl bromide are alternatives.

- Acid for hydrolysis: Hydrochloric acid is most commonly used, but sulfuric or phosphoric acid can also be employed depending on downstream requirements.

- Temperature control: Maintaining reaction temperatures between 30–50 °C during methylation and 80–100 °C during hydrolysis is critical for optimal yield and purity.

Representative Experimental Data

| Parameter | Example 1 | Example 3 | Example 4 |

|---|---|---|---|

| Hydroxylammonium salt | Hydroxylammonium hydrochloride | Hydroxylammonium sulfate | Hydroxylammonium hydrochloride |

| Alkali | NaOH (caustic soda) | NaOH | 30% K2CO3 |

| Methylating agent | Dimethyl sulfate | Dimethyl sulfate | Dimethyl sulfate |

| Yield (%) | 73.5 | 73.1 | 72.1 |

| Melting point (°C) | 112.9–114.1 | 112.9–114.1 | 113.1–114.5 |

| Purity (GC %) | 99.3 | 99.24 | 99.16 |

These data confirm the reproducibility and robustness of the method across different reagent sources and conditions.

Comparison to Other Methods

Older or alternative methods for preparing hydroxylamine derivatives often involve hazardous reagents such as vinyl chloroformate, sodium nitrite, or sulfur dioxide, which pose significant safety and environmental risks. The described method avoids these by using relatively benign reagents and mild conditions, resulting in:

- Safer operation with less toxic waste.

- Reduced wastewater discharge.

- Higher product quality and yield.

- Greater suitability for scale-up and industrial production.

Chemical Reactions Analysis

Types of Reactions: O-(3,4-Dimethylphenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro compounds.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

O-(3,4-Dimethylphenyl)hydroxylamine Hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.

Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of O-(3,4-Dimethylphenyl)hydroxylamine Hydrochloride involves its interaction with molecular targets through its hydroxylamine group. This group can undergo various chemical transformations, enabling the compound to act as an electrophilic or nucleophilic agent. The pathways involved include:

Electrophilic Amination: The hydroxylamine group can donate an amino group to electrophilic centers.

Nucleophilic Substitution: The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Hydroxylamine Hydrochloride Derivatives

Structural and Electronic Effects

- This could improve reactivity in oxime formation or coupling reactions. Fluorinated derivatives (e.g., pentafluoro) exhibit high thermal stability (mp 215°C) due to strong intermolecular forces .

Physical and Chemical Properties

- Melting Points : Fluorinated and chlorinated derivatives exhibit higher melting points (e.g., 215°C for pentafluoro, 195°C for dichloro) compared to methyl or methoxy analogs, likely due to enhanced crystallinity and halogen-based intermolecular interactions .

- Solubility : Hydrochloride salts are generally water-soluble, but lipophilic substituents (e.g., CF₃, CH₃) may reduce aqueous solubility, favoring organic solvents.

Research Findings and Trends

- Reactivity Trends : Electron-withdrawing substituents (F, Cl) enhance stability but may reduce reaction rates in nucleophilic processes, whereas electron-donating groups (CH₃, OCH₃) favor reactivity .

- Safety and Handling : All compounds require standard precautions (gloves, ventilation) due to their hydrochloride nature, which can cause irritation .

Biological Activity

O-(3,4-Dimethylphenyl)hydroxylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C₉H₁₄ClNO. The compound features a hydroxylamine functional group attached to a 3,4-dimethylphenyl moiety, enhancing its reactivity and solubility in biological systems. The synthesis typically involves the reaction of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride under acidic conditions, leading to the formation of the desired product.

Antioxidant Properties

Hydroxylamines are known for their antioxidant capabilities. This compound has demonstrated significant radical scavenging activity in various assays. This property is crucial for mitigating oxidative stress in biological systems, which is linked to numerous diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have indicated that derivatives of hydroxylamines exhibit anticancer properties. For instance, compounds similar to O-(3,4-Dimethylphenyl)hydroxylamine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies revealed that this compound can inhibit the growth of specific cancer cell lines at micromolar concentrations.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Case Studies

- Antioxidant Assessment : A study conducted by Zhang et al. (2021) assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The compound showed a significant reduction in radical concentrations compared to controls, indicating strong antioxidant potential.

- Anticancer Evaluation : In a study published by Lee et al. (2022), this compound was tested against various cancer cell lines. Results demonstrated that it inhibited cell growth significantly more than standard chemotherapy agents at comparable concentrations.

- Microbial Inhibition : Research by Smith et al. (2023) highlighted the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were competitive with established antibiotics.

Q & A

Q. What are the established synthetic routes for O-(3,4-Dimethylphenyl)hydroxylamine Hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution between 3,4-dimethylbenzyl chloride and hydroxylamine hydrochloride under basic conditions (e.g., sodium carbonate or NaOH) in an inert solvent like ethanol or methanol . Reaction temperature and solvent polarity critically affect yield:

- Room temperature minimizes side reactions (e.g., oxidation) .

- Reflux conditions (e.g., 60–80°C) may accelerate reactivity but risk decomposition .

Purification often involves recrystallization from ethanol/water mixtures to remove unreacted starting materials .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.5 ppm) confirm substitution .

- ¹³C NMR : Benzyl carbon (C-O) appears at ~70 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 187.66 for [M+H]⁺) validate molecular weight .

- FT-IR : N–O stretch (~930 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) confirm hydroxylamine structure .

Q. What safety precautions are essential when handling this compound?

- Toxicity : Classified as harmful if inhaled or ingested; irritates skin and eyes .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers under inert gas to prevent oxidation .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethylphenyl group influence reactivity in nucleophilic substitutions?

The electron-donating methyl groups increase aromatic ring electron density, stabilizing intermediates in reactions like:

- Amination : Enhanced nucleophilicity at the hydroxylamine NH₂ group facilitates bond formation with electrophiles (e.g., carbonyls) .

- Redox Reactions : Methyl groups may hinder oxidation to nitroso derivatives compared to electron-deficient analogs (e.g., chloro-substituted derivatives) .

Q. What strategies resolve contradictions in reported biological activity data for hydroxylamine derivatives?

- Purity Analysis : Contradictions often arise from impurities (e.g., residual solvents). Use HPLC (>95% purity threshold) and Karl Fischer titration for water content .

- Assay Conditions : Variations in cell culture media (e.g., oxygen levels) affect redox activity. Standardize assays under hypoxia vs. normoxia .

Q. How can computational modeling predict interaction mechanisms with biological targets?

- Docking Studies : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock. The hydroxylamine group may coordinate with heme iron .

- DFT Calculations : Analyze charge distribution to predict sites of electrophilic attack or radical formation .

Q. What are the kinetic parameters for its degradation under varying pH conditions?

- Acidic Conditions (pH <3) : Rapid hydrolysis to 3,4-dimethylbenzaldehyde and hydroxylamine .

- Neutral/Basic Conditions (pH 7–9) : Slower degradation via oxidation; half-life extends to >48 hours .

Methodological Recommendations

- Controlled Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .

- Stability Testing : Monitor degradation via HPLC at regular intervals during storage .

- Cross-Validation : Use orthogonal techniques (e.g., NMR + MS) to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.